

Introduction: The Analytical Imperative in Urapidil Characterization

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Compound of Interest

Compound Name:	2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile
CAS No.:	92043-13-5
Cat. No.:	B2669390

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Urapidil, chemically known as 6-{3-[4-(o-methoxyphenyl)-l-piperazinyl] propylamino}-1,3-dimethyluracil, is an effective antihypertensive agent.[1] Its mechanism involves both postsynaptic α 1-adrenoceptor antagonism and agonistic activity on central 5-HT_{1A} receptors, leading to a reduction in peripheral vascular resistance without significant reflex tachycardia.[2]

In pharmaceutical development and manufacturing, the purity and stability of an active pharmaceutical ingredient (API) are paramount. Intermediates, which include synthesis-related impurities and degradation products (DPs), must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.[3] Forced degradation studies, conducted under conditions such as acid/base hydrolysis, oxidation, and photolysis as stipulated by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug and identifying potential degradation pathways.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose. Its high sensitivity and specificity allow for the separation, detection, and structural elucidation of trace-level intermediates in complex matrices.[5][6] By analyzing the fragmentation patterns of a parent drug and its related substances, we can

pinpoint structural modifications and establish a clear "fingerprint" for each compound. This guide focuses on comparing the fragmentation of Urapidil with its key stress-induced degradation products, providing a foundational reference for analytical chemists.

Experimental Workflow for Fragmentation Analysis

To ensure the generation and reliable analysis of Urapidil intermediates, a systematic and validated workflow is necessary. The following protocol is a representative methodology based on established stability-indicating studies.[\[3\]](#)[\[4\]](#)[\[7\]](#)

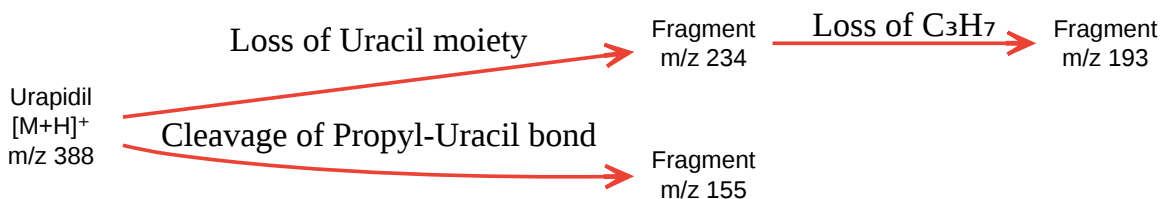
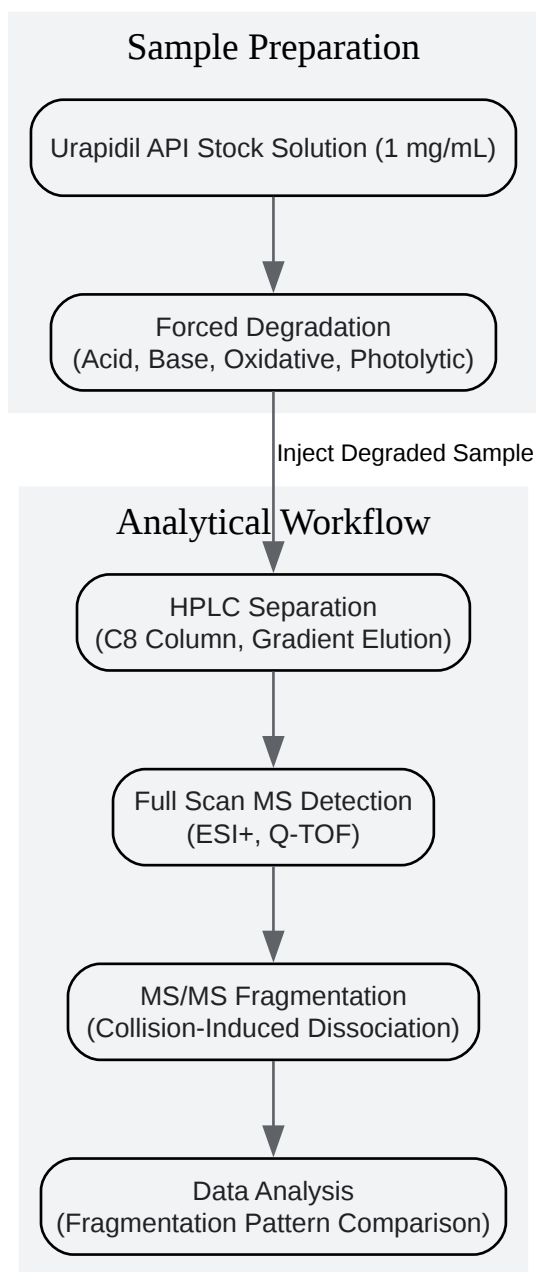
Experimental Protocol: Forced Degradation and LC-MS/MS Analysis

- Preparation of Stock Solutions: Prepare a stock solution of Urapidil API at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
- Forced Degradation (Stress Studies):
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Heat the mixture at 70°C in a water bath. Collect samples at various time points, neutralize with a base, and dilute for analysis.[\[3\]](#)
 - Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Apply heat as in the acid hydrolysis protocol. Neutralize samples with an acid before dilution and injection.[\[3\]](#)
 - Oxidative Degradation: Mix the stock solution with an equal volume of 0.6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and collect samples at intervals.[\[3\]](#)
 - Photolytic Stress: Expose the Urapidil stock solution and solid API to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
 - Justification (Expertise & Experience): The choice of stressor concentrations and temperatures is crucial. They must be aggressive enough to induce degradation (typically aiming for 5-20% degradation) but not so harsh as to cause complete decomposition or generate secondary products that are not relevant to normal storage conditions. Partial

neutralization of hydrolytic samples is a key step to improve ionization efficiency in the mass spectrometer's ESI source.[3]

- LC-MS/MS System and Parameters:
 - Liquid Chromatography (LC):
 - Column: A C8 or C18 reversed-phase column is typically effective (e.g., InertSustain C8, 250 × 4.6 mm, 5 μm).[3][4]
 - Mobile Phase: A gradient elution using 10 mM ammonium formate (pH 3.5) as mobile phase A and acetonitrile as mobile phase B provides good separation of Urapidil and its more polar degradation products.[3][4]
 - Flow Rate: A flow rate of 1.0 mL/min for HPLC analysis, which can be split to 0.2 mL/min for introduction into the MS.[3]
 - Rationale: The use of a volatile buffer like ammonium formate is essential for MS compatibility. A gradient elution is necessary to resolve compounds with different polarities that are generated during stress testing.
 - Mass Spectrometry (MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode is preferred as the nitrogen atoms in Urapidil's structure are readily protonated.[3][8]
 - Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is ideal for obtaining accurate mass measurements of precursor and fragment ions, which is critical for confirming elemental compositions.[3][4]
 - Data Acquisition: Perform a full scan MS experiment to detect all ions. Subsequently, perform product ion scans (MS/MS) on the protonated molecular ions ($[M+H]^+$) of Urapidil and its detected intermediates.
 - Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (using an inert gas like nitrogen or argon) to induce fragmentation and generate comprehensive product ion spectra.[6]

The logical flow of this experimental setup is designed to be self-validating. The initial HPLC-UV analysis quantifies the extent of degradation, while the subsequent LC-Q-TOF-MS analysis provides the high-resolution mass data needed for structural confirmation of the degradation products.



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Caption: Primary fragmentation pathway of Urapidil.

Comparative Analysis of Intermediate Fragmentation Patterns

A comprehensive study identified five major degradation products (DPs) of Urapidil under various stress conditions. [3][4][7] We will compare the fragmentation of three key DPs to illustrate how structural changes alter the mass spectrometric fingerprint.

DP2: Hydrolytic Cleavage Product

- Formation: Formed under acidic and basic hydrolysis.
- Proposed Structure: 1-(2-methoxyphenyl)piperazine. This is a result of the cleavage of the propylamino linker from the piperazine ring.
- Fragmentation Analysis:
 - Precursor Ion: $[M+H]^+$ at m/z 193.
 - Pattern: The fragmentation of this intermediate is relatively simple. The primary fragment observed is at m/z 135, which corresponds to the loss of the C_4H_8N fragment from the piperazine ring. This pattern is distinctly different from Urapidil, as it lacks the uracil-related fragments entirely.



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Caption: Fragmentation pathway of intermediate DP2.

DP4: N-Dealkylation Product

- Formation: Observed under acidic and photolytic stress conditions.
- Proposed Structure: 6-amino-1,3-dimethyluracil. This intermediate is formed by the complete cleavage of the side chain from the uracil ring.

- Fragmentation Analysis:
 - Precursor Ion: $[M+H]^+$ at m/z 156.
 - Pattern: This small, polar molecule shows a major fragment at m/z 114. This corresponds to the loss of HNCO (42 Da) from the uracil ring, a characteristic fragmentation for uracil-containing compounds. The absence of fragments related to the piperazine or methoxyphenyl groups (m/z 193, 234) clearly distinguishes it from the parent drug.

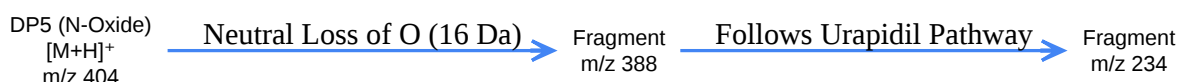


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Caption: Fragmentation pathway of intermediate DP4.

DP5: N-Oxide Product

- Formation: A primary product of oxidative stress (H_2O_2 treatment). [3]* Proposed Structure: Urapidil N-oxide. The oxidation occurs on one of the nitrogen atoms of the piperazine ring.
- Fragmentation Analysis:
 - Precursor Ion: $[M+H]^+$ at m/z 404, which is 16 Da (the mass of an oxygen atom) higher than Urapidil.
 - Pattern: The fragmentation of the N-oxide is particularly informative. It readily loses an oxygen atom ($[M+H-16]^+$), reverting to a fragment with the same m/z as protonated Urapidil (m/z 388). This ion then follows the same fragmentation pathway as Urapidil, producing fragments at m/z 234 and 155. The characteristic neutral loss of 16 Da from the precursor ion is the definitive marker for an N-oxide structure. This was further confirmed by NMR studies in the original research. [3][4]



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Caption: Fragmentation pathway of intermediate DP5.

Data Summary and Comparison

The table below summarizes the key mass spectrometric data, providing a clear, at-a-glance comparison of Urapidil and its major degradation products.

Compound Name	Formation Condition	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Characteristic Neutral Losses	Notes on Fragmentation Pathway
Urapidil	(Parent Drug)	388	234, 193, 155	-	Cleavage of the propylamino linker and piperazine ring.
DP1	Acid/Base Hydrolysis	210	193, 165	17 (NH ₃)	Cleavage of the terminal amine from the side chain.
DP2	Acid/Base Hydrolysis	193	135	58 (C ₄ H ₈ N)	Represents the methoxyphenyl-piperazine moiety.
DP3	Acid/Base Hydrolysis	214	196, 156	18 (H ₂ O)	Hydroxylation of the uracil methyl group.
DP4	Acid/Photolytic	156	114	42 (HNCO)	Represents the 6-amino-1,3-dimethyluracil moiety.
DP5	Oxidative	404	388, 234, 155	16 (O)	Characteristic loss of oxygen from the N-oxide.

Data synthesized from Velip et al., 2022. [\[3\]](#)[\[4\]](#)[\[7\]](#)

Conclusion

The structural modifications in Urapidil intermediates lead to distinct and predictable changes in their mass spectrometric fragmentation patterns. By comparing the MS/MS spectra of unknown peaks in a sample to the reference pattern of Urapidil, analysts can rapidly identify potential impurities and degradation products.

- Hydrolytic degradation primarily targets the propylamino linker, leading to intermediates (DP1, DP2, DP3) that lack the complete structure and thus show significantly different fragmentation.
- Photolytic degradation can cleave the entire side chain, yielding the uracil core (DP4), which has a simple and characteristic fragmentation pattern.
- Oxidative degradation leads to the formation of an N-oxide (DP5), which is readily identified by its precursor mass (M+16) and its characteristic neutral loss of 16 Da to produce the Urapidil fragment ion.

This guide provides a foundational framework for the mass spectrometric analysis of Urapidil and its related substances. The presented methodologies and data empower researchers to confidently identify known intermediates and provide a logical basis for the structural elucidation of novel impurities, ultimately ensuring the quality and safety of Urapidil-containing pharmaceuticals.

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